molecular formula C14H15N5 B257694 6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine

6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine

Cat. No. B257694
M. Wt: 253.3 g/mol
InChI Key: PUPVDSKODHIUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes and receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine can have various biochemical and physiological effects. These effects include changes in gene expression, cell proliferation, and apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine in lab experiments is its potential as a therapeutic agent for various diseases. It may also be useful as a diagnostic tool for certain diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine. These include further studies on its mechanism of action, its potential as a therapeutic agent for various diseases, and its use as a diagnostic tool. Additionally, research could focus on developing new synthesis methods for this compound and exploring its potential for use in combination therapies.

Synthesis Methods

Several methods have been developed for the synthesis of 6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine. One of the methods involves the reaction of 1,2,4-triazole-3-carboxylic acid with phthalic anhydride in the presence of triphenylphosphine and N,N-dimethylformamide. The resulting product is then reacted with piperidine in the presence of sodium hydride and N,N-dimethylformamide to obtain 6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine.

Scientific Research Applications

6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine has potential applications in scientific research, particularly in the field of pharmacology. This compound has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. It has also been investigated for its potential as a diagnostic tool for certain diseases.

properties

Product Name

6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine

Molecular Formula

C14H15N5

Molecular Weight

253.3 g/mol

IUPAC Name

6-piperidin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C14H15N5/c1-4-8-18(9-5-1)14-12-7-3-2-6-11(12)13-16-15-10-19(13)17-14/h2-3,6-7,10H,1,4-5,8-9H2

InChI Key

PUPVDSKODHIUGU-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NN3C=NN=C3C4=CC=CC=C42

Canonical SMILES

C1CCN(CC1)C2=NN3C=NN=C3C4=CC=CC=C42

Origin of Product

United States

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